3-bromo-N-cyclobutyl-4-methylaniline

Description

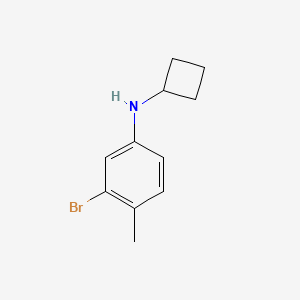

3-Bromo-N-cyclobutyl-4-methylaniline is a substituted aniline derivative with a bromine atom at the 3-position, a methyl group at the 4-position, and a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₄BrN, and its molecular weight is approximately 240.14 g/mol. The compound’s structure combines steric bulk (cyclobutyl) with electronic modulation (bromine and methyl), making it a candidate for applications in medicinal chemistry and materials science, particularly in Suzuki coupling or nucleophilic aromatic substitution reactions.

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

3-bromo-N-cyclobutyl-4-methylaniline |

InChI |

InChI=1S/C11H14BrN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |

InChI Key |

NURWYLCVYHKZCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclobutyl-4-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of N-cyclobutyl-4-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the third position of the aniline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-N-cyclobutyl-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-bromo-N-cyclobutyl-4-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and in the study of reaction mechanisms.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a useful precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclobutyl-4-methylaniline depends on its specific application. In chemical reactions, the bromine atom and the cyclobutyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

Key analogs and their substituent effects are compared below:

Substituent Effects:

- Bromine : Enhances electrophilicity at the aromatic ring, enabling cross-coupling reactions. Position 3 vs. 4 alters regioselectivity.

- Methyl vs. Methoxy : Methyl donates weakly via induction, while methoxy donates strongly via resonance, increasing electron density on the ring.

- Cyclobutyl vs.

Physicochemical Properties

- Solubility: The cyclobutyl group in this compound reduces polarity compared to methoxy analogs, decreasing solubility in polar solvents like water. In contrast, 4-bromo-3-methylaniline (lacking bulky groups) is more soluble in ethanol or dichloromethane.

- Melting Point : Bulky substituents (e.g., cyclobutyl) typically lower melting points due to disrupted crystal packing. For example, 4-bromo-3-methylaniline (m.p. ~65–68°C) likely has a higher melting point than the cyclobutyl derivative.

Biological Activity

3-Bromo-N-cyclobutyl-4-methylaniline is an organic compound that belongs to the class of brominated anilines. Its unique molecular structure, characterized by a bromine atom at the 3-position of the aniline ring, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the 4-position, contributes to its distinct chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and potential applications.

Chemical Structure

The chemical formula for this compound is CHBrN. Its structural components are illustrated below:

| Component | Description |

|---|---|

| Bromine (Br) | Halogen substituent enhancing reactivity |

| Cyclobutyl group | Provides steric hindrance and influences binding affinity |

| Methyl group | Alters electronic properties and solubility |

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it acts as an inhibitor or modulator of specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant alterations in cellular signaling pathways and metabolic processes.

Potential Molecular Targets

- Cytochrome P450 Enzymes : Inhibition may affect drug metabolism and clearance.

- Neurotransmitter Receptors : Potential interactions could influence neurotransmission and related physiological responses.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific cytochrome P450 enzymes, impacting drug metabolism.

- Cellular Processes : Its interaction with cellular receptors may alter signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Pharmacological Investigations : Due to its structural characteristics, it is being explored for potential therapeutic applications in pharmacology.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Enzyme Interaction : A study demonstrated that the compound inhibited CYP2D6 activity in vitro, suggesting its potential role in drug-drug interactions.

- Cell Culture Experiments : In cellular assays, treatment with varying concentrations of the compound resulted in altered cell viability and proliferation rates, indicating cytotoxic effects at higher concentrations.

Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting metabolic disorders.

- Chemical Synthesis : The compound's structural features make it useful in synthetic organic chemistry for creating complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.